2-Cyano-2-cyclopropylethane-1-sulfonyl fluoride

Description

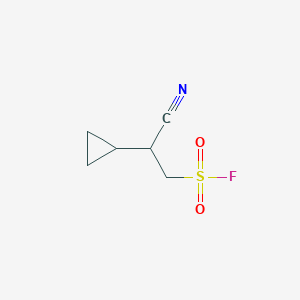

2-Cyano-2-cyclopropylethane-1-sulfonyl fluoride is a sulfonyl fluoride derivative featuring a cyclopropane ring and a cyano group. While specific data on this compound (e.g., CAS RN, molecular formula) is unavailable in the provided evidence, its structure suggests reactivity patterns typical of sulfonyl fluorides, which are widely used in chemical synthesis due to their stability and utility in click chemistry. The cyclopropane moiety introduces steric constraints, and the electron-withdrawing cyano group likely enhances electrophilicity at the sulfonyl center .

Properties

IUPAC Name |

2-cyano-2-cyclopropylethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FNO2S/c7-11(9,10)4-6(3-8)5-1-2-5/h5-6H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMISZTUYMVXRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CS(=O)(=O)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-cyclopropylethane-1-sulfonyl fluoride typically involves the reaction of cyclopropylmethylamine with a sulfonyl fluoride reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product suitable for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-cyclopropylethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield the corresponding sulfonic acid derivative.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Hydrolysis: Aqueous solutions of acids or bases, such as hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Hydrolysis: Formation of the corresponding sulfonic acid.

Reduction: Formation of the corresponding amine derivative.

Scientific Research Applications

2-Cyano-2-cyclopropylethane-1-sulfonyl fluoride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyano-2-cyclopropylethane-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition. The cyano group and cyclopropyl group may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following compounds are selected for comparison based on shared functional groups or structural motifs:

Key Observations:

- Sulfonyl Fluoride vs. Sulfonyl Chloride : Sulfonyl fluorides (target compound) are more hydrolytically stable than sulfonyl chlorides (e.g., ), making them preferable for applications requiring prolonged stability .

- Electron-Withdrawing Groups: The cyano group in the target compound likely increases electrophilicity at the sulfur atom compared to the difluoro-methyl group in ’s compound, enhancing reactivity toward amines or thiols.

Physicochemical Properties (Hypothetical vs. )

Biological Activity

2-Cyano-2-cyclopropylethane-1-sulfonyl fluoride (CAS No. 2174000-40-7) is a chemical compound notable for its unique structure, which includes a cyano group, a cyclopropyl group, and a sulfonyl fluoride group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities, including enzyme inhibition and antimicrobial properties.

The molecular formula of this compound is C6H8FNO2S. Its structure allows for diverse chemical reactions, making it a valuable building block in synthetic chemistry.

| Property | Value |

|---|---|

| Molecular Weight | 179.19 g/mol |

| Melting Point | Not specified |

| LogP (Partition Coefficient) | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as enzymes. The sulfonyl fluoride group acts as an electrophile, allowing it to form covalent bonds with nucleophilic residues in the active sites of enzymes. This interaction can lead to enzyme inhibition, which is critical for its potential therapeutic applications.

Biological Activities

Enzyme Inhibition:

Research indicates that this compound can inhibit various enzymes by forming covalent bonds with their active sites. This property makes it a candidate for the development of enzyme inhibitors that could be used in treating diseases linked to enzyme dysfunctions.

Antimicrobial Properties:

Studies have shown that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism behind this activity may involve disruption of bacterial enzyme functions essential for growth and replication.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

-

Study on Enzyme Inhibition:

- Researchers investigated the compound's ability to inhibit serine hydrolases. The results demonstrated significant inhibition of target enzymes, suggesting potential applications in drug development for conditions requiring enzyme modulation.

-

Antimicrobial Activity Assessment:

- A study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound showed promising results, indicating its potential as a lead compound for developing new antibiotics.

-

Structural Activity Relationship (SAR):

- Further investigations into SAR revealed that modifications to the sulfonyl fluoride group significantly influenced the biological activity of the compound. This insight is crucial for optimizing its efficacy and specificity.

Comparison with Related Compounds

To understand the unique properties of this compound, it can be compared with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Cyano-2-cyclopropylethane-1-sulfonamide | Contains a sulfonamide group | Different enzyme inhibition profile |

| 2-Cyano-2-cyclopropylethane-1-sulfonic acid | Hydrolysis product; more soluble | Varies from parent compound |

Q & A

Basic Question: What are the recommended synthetic pathways for 2-cyano-2-cyclopropylethane-1-sulfonyl fluoride, and what analytical methods validate its purity?

Methodological Answer:

Synthesis typically involves two key steps:

Cyclopropanation : Introduce the cyclopropyl group via [2+1] cycloaddition using a vinyl cyanide precursor and a carbene source (e.g., CH₂I₂/Zn-Cu).

Sulfonyl Fluoride Formation : React the intermediate thiol or sulfonic acid derivative with a fluorinating agent like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®.

Validation :

- Purity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.

- Structural Confirmation :

- ¹H/¹³C NMR : Compare chemical shifts with analogous sulfonyl fluorides (e.g., cyclopropyl sulfonyl fluorides in ).

- Mass Spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (C₆H₈FNO₂S: Calc. 177.02 g/mol).

Reference : Similar fluorinated cyclopropane derivatives in (e.g., 1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile) employ analogous cyclopropanation and fluorination steps .

Basic Question: How does the electron-withdrawing cyano group influence the reactivity of the sulfonyl fluoride moiety?

Methodological Answer:

The cyano group enhances electrophilicity at the sulfur center, accelerating nucleophilic substitution reactions (e.g., SuFEx click chemistry). To quantify this effect:

- Kinetic Studies : Compare reaction rates of this compound with non-cyano analogs (e.g., cyclohexyl sulfonyl fluoride) in nucleophilic substitutions (e.g., with amines or phenols).

- Computational Analysis : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and LUMO energy levels, correlating with experimental reactivity data.

Reference : discusses phosphonofluoridates with electron-withdrawing groups, highlighting similar reactivity trends .

Advanced Question: What experimental design optimizes stereochemical control during cyclopropanation in the synthesis of this compound?

Methodological Answer:

The cyclopropyl group’s stereochemistry impacts molecular conformation and reactivity. To optimize:

- Chiral Catalysts : Use Ru- or Rh-based catalysts (e.g., Rh₂(OAc)₄) for enantioselective cyclopropanation of vinyl cyanides.

- Temperature Control : Perform reactions at –20°C to minimize racemization.

- Analysis :

- Chiral HPLC (Chiralpak IC column) to determine enantiomeric excess (ee).

- X-ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (hexane/ethyl acetate).

Reference : lists bicyclic esters with stereochemical complexity, suggesting analogous crystallization strategies .

Advanced Question: How can computational modeling predict the stability of this compound under varying pH conditions?

Methodological Answer:

Stability studies require a combined experimental-computational approach:

Experimental Hydrolysis Kinetics :

- Monitor degradation rates via ¹⁹F NMR in buffers (pH 2–12, 25–60°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.